

2,3-Dimethyl-1H-indole-5,6-diol: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: 2,3-Dimethyl-1H-indole-5,6-diol

CAS No.: 5107-75-5

Cat. No.: B14736239

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Compound Identity & Nomenclature

This compound is a "blocked" analog of 5,6-dihydroxyindole (DHI), the primary precursor to eumelanin. The methylation at the 2- and 3-positions prevents the oxidative polymerization that typically occurs at these sites in DHI, making this molecule a critical model for studying the redox behavior of the catechol moiety without the interference of uncontrolled polymerization.

Attribute	Detail
CAS Registry Number	80142-49-0
IUPAC Name	2,3-Dimethyl-1H-indole-5,6-diol
Common Synonyms	5,6-Dihydroxy-2,3-dimethylindole; 2,3-Dimethyl-5,6-indolinediol
Molecular Formula	C ₁₀ H ₁₁ NO ₂
Molecular Weight	177.20 g/mol
SMILES	<chem>CC1=C(C2=CC(=C(C=C2N1)O)O)C</chem>
InChIKey	HMTUVSJLXALWIU-UHFFFAOYSA-N
Appearance	Crystalline solid (typically off-white to grey; darkens rapidly upon oxidation)

Chemical Context & Significance

The "Blocked" Melanin Model

In the biosynthesis of eumelanin, 5,6-dihydroxyindole (DHI) undergoes rapid oxidative polymerization. This process is driven by radical coupling, primarily at the 2, 3, 4, and 7 positions. By substituting the 2 and 3 positions with methyl groups, researchers can "block" the most reactive sites for intermolecular coupling.

- **Stabilized Quinone Formation:** Oxidation of **2,3-dimethyl-1H-indole-5,6-diol** yields 2,3-dimethyl-5,6-indolequinone. Unlike the parent indolequinone, which instantly polymerizes, this derivative is sufficiently stable to be detected as a transient yellow intermediate (nm) before slowly degrading or reacting further.
- **Redox Cycling:** The compound is an excellent substrate for studying the reversible 2-electron oxidation from catechol to ortho-quinone, bypassing the irreversible polymerization steps that complicate the study of natural melanin precursors.

Synthesis Protocol

The synthesis follows a classical Fischer Indole Synthesis route to construct the core, followed by demethylation to reveal the catechol functionality. This pathway ensures high regioselectivity.

Stage 1: Formation of the Indole Core

Reaction: Condensation of 3,4-dimethoxyphenylhydrazine with 2-butanone (methyl ethyl ketone).

- Reagents: 3,4-Dimethoxyphenylhydrazine hydrochloride, 2-Butanone, Ethanol, conc. HCl (catalyst).
- Procedure:
 - Dissolve the hydrazine salt in ethanol.
 - Add 2-butanone (1.1 equivalents) and a catalytic amount of HCl.
 - Reflux for 2–4 hours. The hydrazone intermediate forms and undergoes [3,3]-sigmatropic rearrangement (Fischer cyclization).
 - Workup: Cool the mixture. The product, 5,6-dimethoxy-2,3-dimethylindole, often precipitates or can be extracted with ethyl acetate after neutralization.
 - Purification: Recrystallization from ethanol/water.

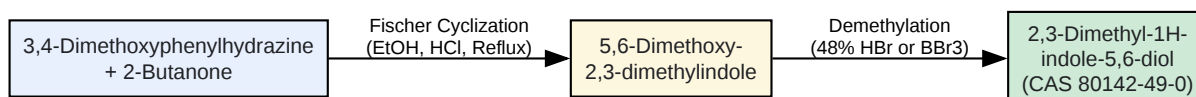
Stage 2: Demethylation

Reaction: Cleavage of the methyl ethers to yield the free diol.

- Reagents: 48% Hydrobromic acid (HBr) or Boron tribromide (BBr₃) in Dichloromethane (DCM).
- Protocol (HBr Method):
 - Suspend 5,6-dimethoxy-2,3-dimethylindole in glacial acetic acid.
 - Add excess 48% HBr.

- Reflux under an inert atmosphere (Argon/Nitrogen) for 3–5 hours. Note: Strict exclusion of oxygen is vital to prevent premature oxidation to the quinone.
- Workup: Pour onto ice-water. Neutralize carefully with NaHCO₃ to pH ~6.
- Isolation: Extract immediately with ethyl acetate. Dry over Na₂SO₄ and concentrate in vacuo.
- Storage: The product is highly prone to auto-oxidation. Store at -20°C under Argon.

Visualizing the Synthesis Pathway



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Figure 1: Synthetic route from hydrazine precursor to the target diol.

Reactivity & Applications

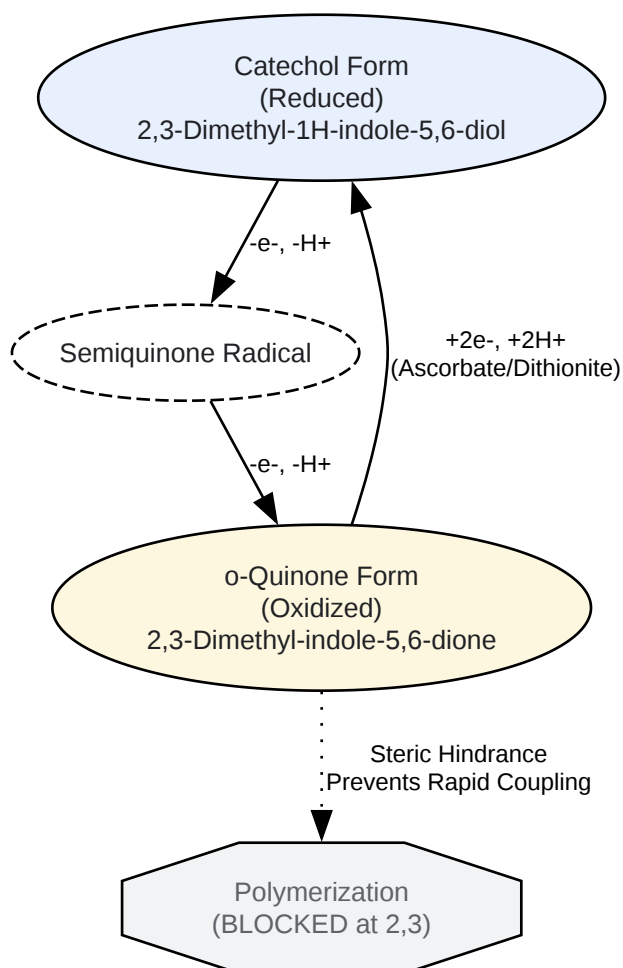
Oxidative Dyeing

In the cosmetic industry, this compound serves as a "coupler" or primary intermediate in oxidative hair dyes.

- Mechanism: In the presence of an oxidizing agent (e.g., H₂O₂), the diol oxidizes to the quinone imine/quinone. This reactive species couples with other nucleophiles (or itself, slowly) to form colored chromophores.
- Advantage: The methyl groups shift the absorption spectrum and improve the stability of the resulting color compared to unsubstituted 5,6-dihydroxyindole.

Redox Pathway Visualization

The following diagram illustrates the reversible oxidation to the ortho-quinone, a key feature of its chemical behavior.



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Figure 2: Redox cycling of **2,3-dimethyl-1H-indole-5,6-diol**, highlighting the blocked polymerization pathway.

References

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- d'Ischia, M., et al. (2011).[2] 5,6-Dihydroxyindole Chemistry: Unexplored Opportunities Beyond Eumelanin. Accounts of Chemical Research. (Contextual grounding on blocked indoles).

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